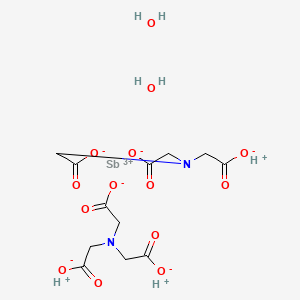
Antimony ammonia triacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimony ammonia triacetic acid is a complex compound that combines antimony, ammonia, and triacetic acid. Antimony, a metalloid element, is known for its various oxidation states and its use in a wide range of applications, from flame retardants to semiconductors. Ammonia is a simple nitrogen-hydrogen compound, while triacetic acid is an organic compound with three acetic acid groups. Together, these components form a unique compound with distinct properties and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antimony ammonia triacetic acid typically involves the reaction of antimony salts with ammonia and triacetic acid under controlled conditions. One common method is to dissolve antimony trioxide in a solution of ammonia and triacetic acid, followed by heating to promote the reaction. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve larger-scale reactions using similar principles. The process often includes the use of high-purity antimony sources and precise control of reaction parameters to achieve consistent product quality. The compound is then purified through crystallization or other separation techniques to remove impurities.
化学反応の分析
Types of Reactions: Antimony ammonia triacetic acid undergoes various chemical reactions, including:
Oxidation: The antimony component can be oxidized to higher oxidation states, such as antimony(V).
Reduction: Reduction reactions can convert antimony(V) back to antimony(III) or lower oxidation states.
Substitution: The ammonia and triacetic acid groups can participate in substitution reactions, where other ligands replace them.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and nitric acid are commonly used to oxidize antimony.
Reducing Agents: Reducing agents like sodium borohydride can reduce antimony to lower oxidation states.
Substitution Reactions: Ligands such as chloride or sulfate can replace ammonia or triacetic acid under specific conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may produce antimony pentoxide, while reduction can yield elemental antimony.
科学的研究の応用
Antimony ammonia triacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the formation of complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological systems, including enzyme interactions and cellular processes.
Medicine: Research into antimony-based drugs has explored the potential of this compound in treating parasitic infections and other diseases.
Industry: The compound is used in the production of flame retardants, semiconductors, and other advanced materials.
作用機序
The mechanism of action of antimony ammonia triacetic acid involves its interaction with molecular targets and pathways in biological systems. The antimony component can interact with thiol-containing biomolecules, such as enzymes and proteins, affecting their function. The ammonia and triacetic acid groups may also play roles in modulating the compound’s activity and stability. Overall, the compound’s effects are mediated through a combination of redox reactions, ligand interactions, and molecular binding.
類似化合物との比較
Antimony Trisulfide: A common antimony compound used in flame retardants and pyrotechnics.
Antimony Trioxide: Widely used in the production of semiconductors and as a flame retardant.
Ammonium Triacetate: A related compound with similar ligand structures but without the antimony component.
Uniqueness: Antimony ammonia triacetic acid is unique due to its combination of antimony, ammonia, and triacetic acid, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use.
特性
CAS番号 |
72017-60-8 |
|---|---|
分子式 |
C12H19N2O14Sb |
分子量 |
537.04 g/mol |
IUPAC名 |
antimony(3+);2-[bis(carboxylatomethyl)amino]acetate;hydron;dihydrate |
InChI |
InChI=1S/2C6H9NO6.2H2O.Sb/c2*8-4(9)1-7(2-5(10)11)3-6(12)13;;;/h2*1-3H2,(H,8,9)(H,10,11)(H,12,13);2*1H2;/q;;;;+3/p-3 |
InChIキー |
PJPDRKKJNKGKSR-UHFFFAOYSA-K |
正規SMILES |
[H+].[H+].[H+].C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Sb+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1r,3As,3br,5as,10as,10bs,12ar)-10a,12a-dimethyl-1-[(2r)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1h-cyclopenta[7,8]phenanthro[2,3-d][1,3]thiazol-8-amine](/img/structure/B14458146.png)
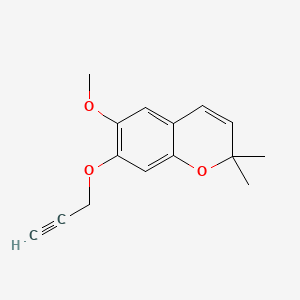
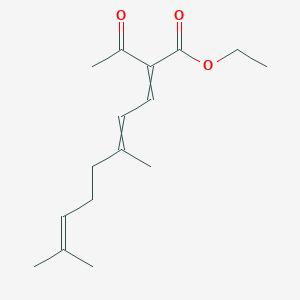
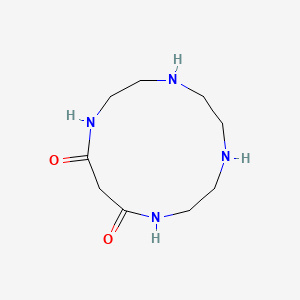


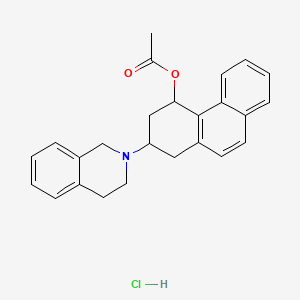
![2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid](/img/structure/B14458187.png)

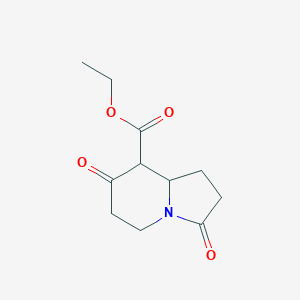
![2-[(Hexadec-11-yn-1-yl)oxy]oxane](/img/structure/B14458208.png)


